N-cycloheptyl-2,6-dimethoxybenzamide

Description

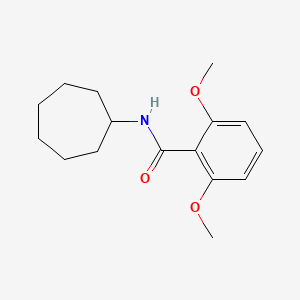

N-Cycloheptyl-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzene ring and a cycloheptyl group attached to the amide nitrogen. The compound’s structure combines electron-donating methoxy groups with a bulky, lipophilic cycloheptyl substituent, influencing its physicochemical and biological properties. Potential applications include materials science (e.g., ion-conductive polymers) and medicinal chemistry (e.g., kinase inhibitors), as seen in structurally related benzamides .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

N-cycloheptyl-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C16H23NO3/c1-19-13-10-7-11-14(20-2)15(13)16(18)17-12-8-5-3-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18) |

InChI Key |

BUVORGHVHAIXDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with cycloheptylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

Reduction: Formation of N-cycloheptyl-2,6-dimethoxybenzylamine.

Substitution: Formation of halogenated derivatives such as 2,6-dibromo-N-cycloheptylbenzamide.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may serve as a probe to study biological processes involving amide-containing compounds.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,6-dimethoxybenzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets would depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Amide Nitrogen

The nature of the substituent on the amide nitrogen significantly impacts molecular properties and applications. Key comparisons include:

N-Heptyl-2,6-dimethoxybenzamide

- Structure : Linear heptyl chain (C7H15) instead of cycloheptyl.

- Molecular Weight: 279.38 g/mol (C16H25NO3) .

- Applications : Used in polymer side chains to study ion conductivity, where alkyl chain flexibility facilitates lithium-ion transport .

N-Cyclopropyl-2,6-dimethoxybenzamide Derivatives

- Example : 4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-N-cyclopropyl-2,6-dimethoxybenzamide (33d) .

- Molecular Weight : 416.1 g/mol (C20H20BrN3O3).

- Applications : Pharmacokinetic optimization in kinase inhibitors, where smaller substituents balance selectivity and metabolic stability .

N-Hydroxy-2,6-dimethoxybenzamide

- Structure : Hydroxyl group on the amide nitrogen.

- Molecular Weight: 213.19 g/mol (C9H11NO4) .

- Properties : Hydrogen-bonding capability increases acidity (pKa ~8–9) and solubility in polar solvents. Melting point: 201°C .

- Applications : Metal-catalyzed C–H functionalization reactions, leveraging the N,O-bidentate directing group .

Substituent Effects on the Benzene Ring

Modifications to the benzene ring alter electronic and steric profiles:

3,5-Dichloro-2,6-dimethoxybenzamide

- Structure : Chlorine atoms at positions 3 and 5.

- Molecular Weight: 250.08 g/mol (C9H9Cl2NO3) .

- Applications : Antimicrobial or antifungal agents, though specific data are unavailable in the evidence.

Unsubstituted 2,6-Dimethoxybenzamide

Key Data Table

Research Findings and Implications

- Lipophilicity and Bioactivity : The cycloheptyl group’s bulkiness may hinder membrane permeability compared to smaller substituents (e.g., cyclopropyl), but its lipophilicity could improve blood-brain barrier penetration in drug design .

- Material Science : Polymers with N-phenyl-2,6-dimethoxybenzamide side chains exhibit higher lithium-ion conductivity than alkyl-substituted analogs, suggesting that aromatic substituents optimize ion transport via π-interactions .

- Synthetic Accessibility : Straight-chain alkyl analogs (e.g., N-heptyl) are synthesized in higher yields (e.g., 96% for cyclopropyl derivatives ) compared to bulky cycloheptyl groups, which may require optimized coupling conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.